SU11657 -

SU11657

Catalog Number: EVT-285154
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). SU11657, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. SU11657 is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with SU11657 and doxorubicin increases survival of leukemic mice.)
Source and Classification

SU11657 was developed by Sugen Inc. (now part of the pharmaceutical company, Eli Lilly and Company) as part of a series of compounds aimed at targeting vascular endothelial growth factor receptors and platelet-derived growth factor receptors. The compound is classified under the category of tyrosine kinase inhibitors, which are compounds that inhibit the activity of enzymes known as tyrosine kinases involved in the regulation of cellular processes such as growth, differentiation, and metabolism.

Synthesis Analysis

Methods and Technical Details

The synthesis of SU11657 involves several key steps that utilize standard organic chemistry techniques. The initial step typically includes the formation of a core structure through a series of reactions involving coupling agents and protecting groups to ensure selectivity during synthesis.

  1. Starting Materials: The synthesis begins with readily available aromatic amines and heterocycles.
  2. Reactions: Key reactions may include:
    • N-alkylation: This step introduces alkyl groups to the nitrogen atom in the aromatic ring.
    • Coupling Reactions: Often, palladium-catalyzed cross-coupling reactions (such as Suzuki or Buchwald-Hartwig reactions) are employed to form carbon-carbon bonds.
    • Deprotection Steps: Protecting groups used during synthesis are removed to yield the final product.

The detailed synthetic route can be optimized based on yield, purity, and scalability for further applications.

Molecular Structure Analysis

Structure and Data

The molecular formula for SU11657 is C19H20N4OC_{19}H_{20}N_4O, with a molecular weight of approximately 320.39 g/mol. The compound features a complex structure with multiple functional groups that contribute to its biological activity.

  • Structural Representation: The compound includes a central phenyl ring connected to various substituents that enhance its binding affinity to target kinases.
  • 3D Structure: Computational modeling can be used to visualize the three-dimensional conformation of SU11657, which is crucial for understanding its interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

SU11657 undergoes various chemical reactions that can be utilized in medicinal chemistry:

  1. Binding Interactions: The compound interacts with specific tyrosine kinases through hydrogen bonding and hydrophobic interactions.
  2. Metabolic Stability: Understanding its metabolic pathways is essential for predicting its pharmacokinetics and bioavailability.
  3. Degradation Pathways: Identifying potential degradation products can help in evaluating the compound's stability under physiological conditions.
Mechanism of Action

Process and Data

SU11657 exerts its pharmacological effects primarily through the inhibition of receptor tyrosine kinases involved in tumor angiogenesis and cell proliferation.

  • Inhibition Mechanism: By binding to the ATP-binding site of these kinases, SU11657 prevents phosphorylation events that are crucial for signal transduction leading to cancer cell growth.
  • Cellular Effects: This inhibition results in decreased cell proliferation, induction of apoptosis, and reduced tumor growth in preclinical models.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: SU11657 exhibits moderate solubility in organic solvents such as dimethyl sulfoxide but limited solubility in water, which may affect its formulation for therapeutic use.
  • Stability: The compound is stable under normal laboratory conditions but should be protected from light and moisture to prevent degradation.
  • Melting Point: The melting point is typically determined through differential scanning calorimetry or similar techniques, providing insight into its thermal properties.
Applications

Scientific Uses

SU11657 has been investigated for various applications in scientific research:

  1. Cancer Therapy: Its primary application lies in oncology, where it is explored as a potential treatment for various cancers due to its ability to inhibit tumor growth.
  2. Preclinical Studies: Various studies have demonstrated its efficacy in inhibiting tumor xenografts in animal models, supporting further clinical development.
  3. Drug Development: As a lead compound, SU11657 serves as a template for designing more potent analogs with improved pharmacological profiles.
Introduction to SU11657 in Targeted Therapy

Role of FLT3 Inhibition in Hematologic Malignancies

FLT3 internal tandem duplication (ITD) mutations occur in approximately 30% of acute myeloid leukemia (AML) cases and confer poor prognosis due to constitutive activation of this receptor tyrosine kinase, which promotes uncontrolled blast cell proliferation and survival. SU11657 demonstrated significant efficacy in overcoming chemotherapy resistance in FLT3-mutated AML models. In a pivotal study using a murine model of acute promyelocytic leukemia (APL) with activated FLT3, SU11657 monotherapy increased median survival from 42 days (untreated controls) to 55 days (P=0.01). Notably, while doxorubicin monotherapy alone showed no significant survival benefit (45 days) compared to controls, the combination of SU11657 with doxorubicin extended median survival to 62 days (P=0.003 versus controls; P=0.02 versus SU11657 alone), demonstrating synergistic activity [1] [4].

Histopathological analysis revealed that combination therapy induced substantial clearance of leukemic cells in the liver, increased tangible body macrophages and apoptotic cells in the spleen, and produced marked changes in bone marrow cellular morphology (chromatin condensation, decreased nuclear-cytoplasmic ratios) [1]. These findings indicate that SU11657 sensitizes FLT3-mutated leukemic cells to anthracycline-induced apoptosis and partial differentiation, overcoming intrinsic resistance. Importantly, this effect was mutation-specific, as mice with PR leukemia lacking FLT3 mutations showed no significant survival improvement with any treatment regimen [1] [4]. This specificity underscores the precision of SU11657's mechanism and validates FLT3 as a therapeutic target in molecularly defined AML subsets.

Table 1: Survival Outcomes in FLT3-ITD Leukemic Mice with Various Treatments

Treatment GroupMedian Survival (Days)Significance vs ControlSignificance vs SU11657 Alone
Untreated Controls42N/AN/A
Doxorubicin Alone45P=NSN/A
SU11657 Alone55P=0.01N/A
SU11657 + Doxorubicin62P=0.003P=0.02

SU11657 as a Multi-Targeted Receptor Tyrosine Kinase Inhibitor

Beyond its FLT3 inhibitory properties, SU11657 exhibits potent activity against multiple pro-angiogenic and oncogenic receptors. Its primary targets include VEGFR1, VEGFR2, PDGFRβ, and KIT—kinases critically involved in tumor angiogenesis, stromal support, and cellular proliferation [3]. This broad-spectrum inhibition profile enables SU11657 to simultaneously disrupt autocrine and paracrine signaling within the tumor microenvironment, contributing to its efficacy across diverse cancer models.

In neuroblastoma xenograft models, SU11657 administration (40 mg/kg/day orally) demonstrated striking anti-tumor and anti-angiogenic effects. Growth inhibition reached 90% in SK-N-AS cells, 93.8% in MYCN-amplified IMR-32 cells, and 88% in SH-SY5Y cells. Angiogenesis analysis revealed vessel volume reductions of 63–96% across these models, accompanied by decreased expression of VEGFR-2, PDGFR-β, and c-KIT receptors in tumor tissues [3]. This antiangiogenic potency was further exploited in meningioma research, where SU11657 significantly enhanced the radiosensitivity of primary human meningioma cells. When combined with radiation (6-MV photons, 0-10 Gy), SU11657 produced greater reductions in clonogenic survival in atypical meningiomas compared to benign subtypes, suggesting heightened dependency on PDGFR/VEGFR signaling pathways in aggressive histologies [2] [5].

Notably, SU11657's multi-targeted approach showed therapeutic potential beyond oncology. In radiation-induced pulmonary fibrosis models, SU11657 treatment reduced lung density (a fibrosis indicator) by approximately 50% (P<0.05) and significantly prolonged median survival from 19 to ~30 weeks (P<0.01) [3]. This effect highlights the compound's ability to modulate PDGFR-driven fibrotic processes and demonstrates the broader applicability of RTK inhibition in non-malignant pathologies.

Table 2: SU11657 Target Receptors and Functional Consequences

Target ReceptorPrimary Cellular FunctionTherapeutic Consequence of InhibitionExperimental Evidence
FLT3Hematopoietic cell survivalReduced leukemic blast proliferation55-day survival in AML models [1]
VEGFR1/2AngiogenesisReduced tumor vasculature63-96% vessel reduction [3]
PDGFRβStromal supportEnhanced radiation sensitivityRadiosensitization in meningioma [2] [5]
c-KITProgenitor cell proliferationTumor growth inhibitionNeuroblastoma growth inhibition [3]

Historical Context of SU11657 in Preclinical Oncology Research

SU11657 emerged in the early 2000s as part of a concerted effort to develop multi-kinase inhibitors with improved efficacy profiles over single-target agents. Structurally, it is an analogue of sunitinib (SU11248), sharing similar target specificity but developed primarily as a research tool rather than a clinical candidate [3]. Its historical significance lies in providing critical proof-of-concept data for multi-targeted kinase inhibition in diverse malignancies and treatment resistance scenarios.

In hematologic malignancies, SU11657 helped establish the therapeutic principle that FLT3 inhibition could overcome anthracycline resistance in AML. Its efficacy in the APL-FLT3 model provided the rationale for clinical investigation of related inhibitors [1] [4]. Similarly, in solid tumors, SU11657 demonstrated that simultaneous blockade of VEGF and PDGF signaling could potently inhibit angiogenesis in neuroblastoma xenografts, reducing vessel parameters across all measured dimensions (number, length, volume, surface area) [3]. This work conceptually supported the later development of combination anti-angiogenic strategies.

Perhaps most significantly, SU11657 contributed to the paradigm of targeted therapy-radiation interactions. Studies in meningioma established that RTK inhibition could enhance radiosensitivity, particularly in atypical histologies [2] [5]. This finding expanded the potential application of kinase inhibitors beyond standalone therapy to roles as radiation sensitizers—an approach now clinically validated with other agents. Furthermore, its efficacy in mitigating radiation-induced pulmonary fibrosis revealed the dual potential of such molecules to both enhance therapeutic efficacy and reduce treatment-related toxicity [3].

While SU11657 itself did not transition to clinical use, its preclinical studies provided comparative pharmacological benchmarks for subsequent FDA-approved kinase inhibitors. Its balanced inhibition profile influenced structural optimization efforts for compounds with improved pharmacokinetic properties and target selectivity.

Table 3: Key Preclinical Studies Involving SU11657

Cancer ModelKey FindingsResearch Impact
APL with FLT3-ITD [1] [4]48% survival increase with SU11657/doxorubicin vs controlEstablished FLT3 inhibition as chemo-sensitization strategy
Neuroblastoma xenografts [3]88-93.8% tumor growth inhibition; 63-96% angiogenesis reductionValidated multi-target anti-angiogenic approach
Meningioma [2] [5]Enhanced radiation sensitivity, especially in atypical subtypesPioneered RTK inhibitor radiosensitization concept
Radiation-induced fibrosis [3]50% reduction in lung density; 58% increase in survivalDemonstrated application beyond oncology

Properties

Product Name

SU11657

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

SU11657; SU11657; SU11657.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.